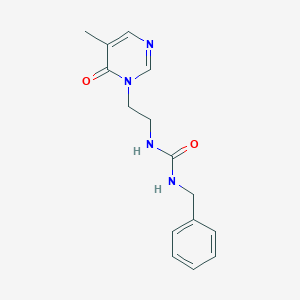

1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-12-9-16-11-19(14(12)20)8-7-17-15(21)18-10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCODZGHRWGPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- IUPAC Name : 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

This compound features a urea functional group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain urea derivatives have minimum inhibitory concentrations (MIC) in the range of 0.03–0.12 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Activity

The potential anticancer properties of 1-benzyl-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea have been explored in various studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Notably, certain urea derivatives were found to induce apoptosis in melanoma cells, exhibiting IC50 values that suggest significant potency .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For example, some urea derivatives are known to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes including cell proliferation and survival. Inhibition of GSK-3 has been linked to enhanced apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.06 | |

| Compound B | Anticancer (B16-F10 melanoma) | 0.25 | |

| Compound C | GSK-3 Inhibition | 140 nM |

These findings highlight the promising nature of urea derivatives in developing new therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the benzyl or pyrimidine moieties can significantly influence their efficacy and selectivity towards specific targets. The presence of electron-withdrawing groups often enhances antimicrobial activity, while bulky groups may reduce potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs from the literature, focusing on structural features, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to 3-fluorophenyl () and cyclohexyl () substituents. Fluorine in ’s compound may enhance metabolic stability via reduced oxidative metabolism . Bulky groups like naphtho-pyrimidin () and thieno-pyrimidin () likely reduce solubility but improve target affinity in hydrophobic binding pockets .

Heterocyclic Core Variations: The target’s pyrimidinone ring offers hydrogen-bonding sites (keto and NH groups), similar to pyridazinone () and tetrahydropyrimidine dione (). Pyridazinone’s additional nitrogen () may alter electronic properties and binding kinetics .

Linker Flexibility: The ethyl chain in the target compound provides moderate flexibility, balancing conformational freedom and steric hindrance.

Research Findings and Inferred Implications

- Metabolic Stability : Fluorinated () and methylated (target compound) substituents are associated with slower hepatic clearance compared to unsubstituted analogs .

- Target Selectivity: Pyrimidinone and pyridazinone cores are prevalent in kinase inhibitors (e.g., CDK or EGFR targets), suggesting the target compound may share similar mechanistic pathways .

- Synthetic Accessibility : The target compound’s simpler structure (vs. and ) may streamline synthesis and derivatization for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.